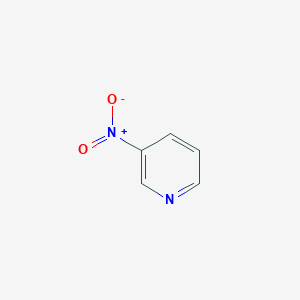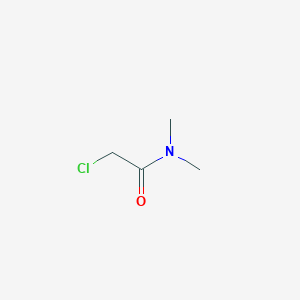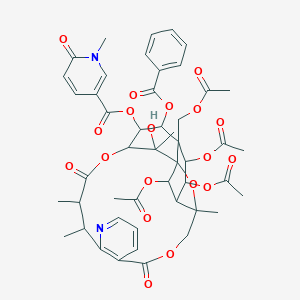
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole, also known as FETBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETBI is a heterocyclic compound that contains a fluorine atom, making it a useful tool for studying biological systems.
Aplicaciones Científicas De Investigación
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been used in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. It has been studied for its potential use as a radiotracer for imaging the brain, as well as a tool for studying the structure and function of proteins.
Mecanismo De Acción
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is thought to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of neurotransmitters such as dopamine and serotonin, leading to potential therapeutic applications in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can inhibit the activity of MAO, as well as affect the expression of various genes involved in neurotransmitter synthesis and metabolism. In vivo studies have shown that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is its high selectivity for MAO, making it a useful tool for studying the role of MAO in biological systems. However, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole. One area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole-based radiotracers for imaging the brain. Another area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole derivatives with improved solubility and selectivity for MAO. Additionally, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
In conclusion, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole in these areas.
Métodos De Síntesis
The synthesis of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole involves the reaction of 2-(1H-tetrazol-5-yl)ethylamine with 2-fluoroacetaldehyde diethyl acetal in the presence of a catalytic amount of acetic acid. The reaction yields 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole as a white solid, which can be purified using column chromatography.
Propiedades
Número CAS |
129238-73-9 |
|---|---|
Nombre del producto |
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole |
Fórmula molecular |
C9H6F4N2 |
Peso molecular |
218.15 g/mol |
Nombre IUPAC |
2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1 |
Clave InChI |
QOXFGGCVUDFHNX-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Sinónimos |
2-(alpha-fluoroethyl)tetrahydrobenzimidazole 2-FETB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)





![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)


